(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Catalog No.
S3178123
CAS No.
2158301-19-8
M.F
C6H13Cl2N3
M. Wt
198.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

CAS Number

2158301-19-8

Product Name

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m0../s1

InChI Key

YHCNTTLRKUTDRD-ILKKLZGPSA-N

SMILES

C1CNC(CN1)CC#N.Cl.Cl

Solubility

not available

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chemical compound characterized by its piperazine moiety, which is a six-membered ring containing two nitrogen atoms. This compound features a chiral center, making it optically active, and is often utilized in pharmaceutical applications due to its potential biological activities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound, enhancing its solubility in aqueous environments.

Involving (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride can be categorized into various types, including:

  • Nucleophilic Substitution Reactions: The piperazine nitrogen can participate in nucleophilic attacks, facilitating the substitution of halides or other electrophiles.
  • Redox Reactions: Depending on the substituents on the piperazine ring and acetonitrile group, oxidation or reduction may occur, affecting the compound's reactivity.
  • Acid-Base Reactions: The presence of nitrogen atoms allows for protonation and deprotonation reactions, influencing solubility and biological activity.

These reactions are vital for modifying the compound for specific applications, especially in drug development.

Research indicates that (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride exhibits various biological activities. Compounds containing piperazine rings are known for their interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurological conditions. Additionally, studies have shown that similar compounds can exhibit antimicrobial properties, making them candidates for further investigation in pharmacology .

Several synthesis methods have been reported for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride:

  • Starting from Piperazine: The synthesis typically begins with piperazine, which undergoes alkylation with acetonitrile derivatives. This can be achieved through nucleophilic substitution processes.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or asymmetric synthesis may be employed to isolate the (S)-enantiomer from racemic mixtures.
  • Hydrochloride Formation: The final step involves the reaction of the base form with hydrochloric acid to yield the dihydrochloride salt, enhancing its solubility.

These methods emphasize the importance of both organic synthesis techniques and chiral resolution processes in producing this compound .

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride finds applications primarily in:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter receptors.
  • Research: Used in studies exploring the mechanisms of action of piperazine derivatives and their therapeutic potential.

The versatility of this compound makes it a valuable asset in medicinal chemistry .

Interaction studies involving (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into its affinity for serotonin and dopamine receptors reveal insights into its potential psychoactive effects.
  • Enzyme Inhibition: Studies may also assess its role as an inhibitor of key enzymes involved in metabolic pathways, providing information on its pharmacodynamics.

Such studies are crucial for understanding how this compound could be utilized therapeutically .

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride shares structural similarities with several other compounds, including:

Compound NameStructural FeaturesUnique Properties
1-(4-Piperidinyl)-1-butanonePiperidine ring with a ketone groupAnalgesic properties; used in pain management
1-(3-Pyridinyl)piperazinePyridine and piperazine fusionAntidepressant effects; selective serotonin reuptake inhibitor
4-(4-Chlorophenyl)piperazineChlorinated aromatic substituentAntipsychotic activity; interacts with dopamine receptors

The uniqueness of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride lies in its specific chiral configuration and the presence of acetonitrile, which may enhance solubility and bioavailability compared to other compounds listed above. This structural distinction contributes to its unique pharmacological profile and potential therapeutic applications .

Dates

Modify: 2023-08-18

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